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molecular formula C8H8ClNO3 B133415 Methyl 3-amino-5-chloro-2-hydroxybenzoate CAS No. 5043-81-2

Methyl 3-amino-5-chloro-2-hydroxybenzoate

Cat. No. B133415
M. Wt: 201.61 g/mol
InChI Key: YPSOMLZFAVONTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892872

Procedure details

To 100 ml of an aqueous 0.78N ammonium chloride solution (with heating at 85° C.) is added 33.4 g of powdery iron with stirring followed by addition of a solution of 49.1 g of methyl 5-chloro-3-nitrosalicylate in 500 ml of toluene over 30 minutes. The reaction temperature rises to 95° C. The resultant solution is stirred at 80°-90° C. for an hour, and filtered with suction through hot celite. The mother liquor is poured into 1 l of ice-cold water, and the toluene layer is separated, washed with water and dried over magnesium sulfate. The solvent is distilled off and the residue is recrystallized from ethanol to give 25.4 g of methyl 3-amino -5-chlorosalicylate, melting at 65°-67° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
33.4 g
Type
catalyst
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Cl:3][C:4]1[CH:13]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[C:7]([OH:14])=[C:6]([N+:15]([O-])=O)[CH:5]=1>C1(C)C=CC=CC=1.[Fe]>[NH2:15][C:6]1[CH:5]=[C:4]([Cl:3])[CH:13]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[C:7]=1[OH:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
33.4 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
49.1 g
Type
reactant
Smiles
ClC1=CC(=C(C(C(=O)OC)=C1)O)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 95° C
FILTRATION
Type
FILTRATION
Details
filtered with suction through hot celite
ADDITION
Type
ADDITION
Details
The mother liquor is poured into 1 l of ice-cold water
CUSTOM
Type
CUSTOM
Details
the toluene layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(C(=O)OC)=CC(=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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